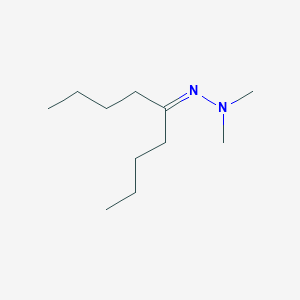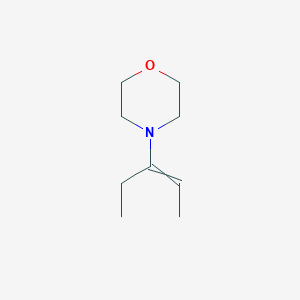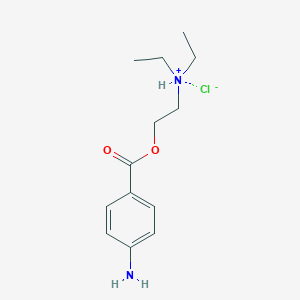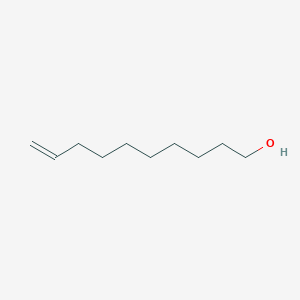
2-Chloro-4-phenylpyrimidine
Descripción general
Descripción
2-Chloro-4-phenylpyrimidine is a chemical compound with the molecular formula C10H7ClN2. It has a molecular weight of 190.63 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-4-phenylpyrimidine and its derivatives has been a subject of research. For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound . Another study discussed the synthetic strategies of pyrimidine-based scaffolds as Aurora Kinase and Polo-like Kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenylpyrimidine has been analyzed in various studies. The compound has a topological polar surface area of 25.8 Ų and a complexity of 157. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Physical And Chemical Properties Analysis
2-Chloro-4-phenylpyrimidine has a molecular weight of 190.63 g/mol. It has a topological polar surface area of 25.8 Ų. The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
Aplicaciones Científicas De Investigación
Organic Chemistry
Application
2-Chloro-4-phenylpyrimidine is used in the regioselective synthesis of new pyrimidine derivatives .
Method of Application
The compound is prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine is shown to be highly regioselective, favoring the formation of C-4 substituted products .
Results
The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacology
Application
2-Chloro-4-phenylpyrimidine is used in the synthesis of pharmacologically active decorated diazines .
Method of Application
Different synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
Results
Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
Fungicides
Application
Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines are synthesized as fungicides .
Method of Application
The specific method of application is not mentioned in the available resources.
Results
The synthesized compounds might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
Anti-Inflammatory Agents
Application
Pyrimidines, including 2-Chloro-4-phenylpyrimidine, exhibit potent anti-inflammatory effects .
Results
A large number of pyrimidines have been reported to have potent anti-inflammatory effects .
Anticancer Agents
Application
2-Chloro-4-phenylpyrimidine is used in the synthesis of anticancer agents .
Method of Application
The compound is used in the synthesis of pazopanib, a drug used for the treatment of renal cell carcinoma and soft tissue sarcoma . The process involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate .
Results
The reaction was reported to proceed (71%) and afforded N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide as the title compound .
Antiviral Agents
Application
2-Chloro-4-phenylpyrimidine is used in the synthesis of antiviral agents .
Results
Pyrimidine derivatives, including 2-Chloro-4-phenylpyrimidine, are known for their pharmacological activities, including antiviral effects .
Herbicide Safeners
Application
2-Chloro-4-phenylpyrimidine is used in the synthesis of herbicide safeners .
Method of Application
A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized by a substructure splicing route using fenclorim as a lead compound .
Results
The synthesized compounds exhibited excellent safening activities against fresh weight, plant height, and root length . These findings look promising for the preparation of new fungicides and herbicide safeners based on the structure of fenclorim .
Serotonin Receptor Binding
Application
2-Chloro-4-phenylpyrimidine is used in the synthesis of compounds for serotonin (5-HT) receptor binding .
Method of Application
The compound is used to introduce a new hydrophobic side chain using organolithium reagents . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Results
Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site (Asp155) neutralizes the positive charge on the ligand bound to the receptor .
Propiedades
IUPAC Name |
2-chloro-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZYJKNISGEWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345536 | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenylpyrimidine | |
CAS RN |
13036-50-5 | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

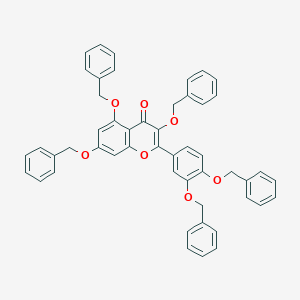
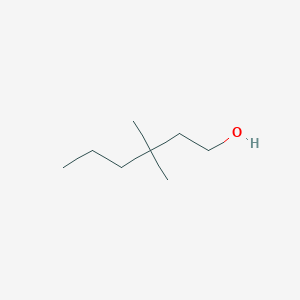
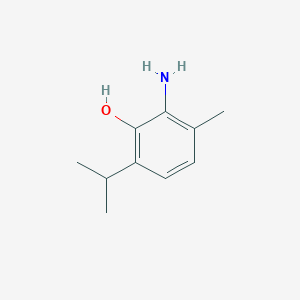
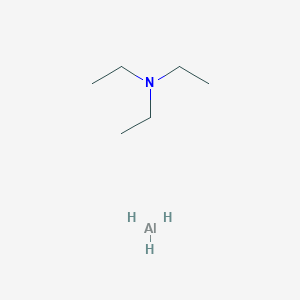
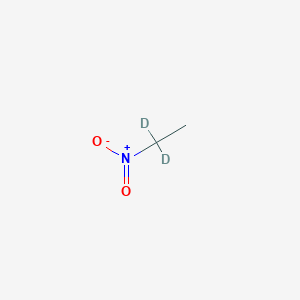
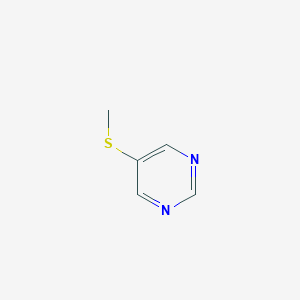
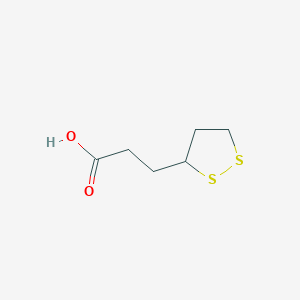
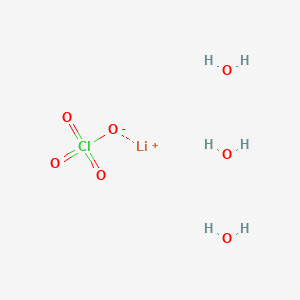
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
